molecular formula C10H12N2OS B2639650 1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one CAS No. 940820-54-2

1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one

Cat. No.: B2639650
CAS No.: 940820-54-2
M. Wt: 208.28
InChI Key: PUSRIXQYPUPNCA-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone family, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, a sulfanylidene (C=S) group at position 6, and a cyclopropyl substituent at position 2. The cyclopropyl group introduces steric rigidity and electronic effects, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name

1-(2-cyclopropyl-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-5-8(6(2)13)10(14)12-9(11-5)7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSRIXQYPUPNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)C2CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of sulfur-containing reagents and cyclopropyl derivatives .

Chemical Reactions Analysis

1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .

Scientific Research Applications

1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes or modulate signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 2-Cyclopropyl, 4-methyl, 6-sulfanylidene C₁₁H₁₄N₂O₂S 234.30 Rigid cyclopropyl group; potential for enhanced metabolic stability
1-[4-(4-Methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethan-1-one 4-(4-Methoxyphenyl), 6-methyl, 2-sulfanylidene C₁₅H₁₆N₂O₂S 288.37 Aromatic methoxyphenyl group; increased lipophilicity
1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one 2-Furyl, 6-methyl, 4-sulfanylidene C₁₁H₁₀N₂O₂S 234.28 Heteroaromatic furan; potential for π-π stacking interactions
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one 4-(Chloromethyl)phenyl, dimethyl(oxo)-λ⁶-sulfanyl C₁₁H₁₂ClNO₂S 257.73 Oxo-sulfur group; electrophilic chloromethyl for further functionalization

Physicochemical Properties

  • Melting Points :
    • The furan-containing analog () lacks reported melting points, but the dimethyl(oxo)-λ⁶-sulfanyl derivative (1f in ) melts at 137.3–138.5°C . The target compound’s cyclopropyl group may lower melting points compared to aromatic analogs due to reduced crystallinity.
  • Solubility :
    • Cyclopropyl substituents typically reduce water solubility compared to polar groups (e.g., methoxy in ) but improve membrane permeability in biological systems .

Biological Activity

1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one, with the CAS number 940820-54-2, is a compound recognized for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N2OS
  • Molecular Weight : 208.28 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and potential use in agriculture as a fungicide. Research indicates that it exhibits significant activity against various plant pathogenic microorganisms.

Antifungal Activity

A study highlighted in a patent document describes the compound's efficacy in preventing plant diseases caused by pathogenic microorganisms. The compound was formulated into a fungicidal composition, demonstrating effective control over specific plant pathogens when applied in agricultural settings .

The mechanism by which this compound exerts its antifungal effects is thought to involve disruption of fungal cell membranes and interference with metabolic pathways essential for fungal growth. Although detailed molecular mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may inhibit key enzymes involved in fungal cell wall synthesis.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Fungicidal Efficacy : In a controlled study, the compound was tested against common fungal pathogens affecting crops. Results indicated a significant reduction in fungal growth compared to untreated controls, suggesting strong antifungal properties.
  • Field Trials : Field trials conducted on crops treated with formulations containing this compound showed improved resistance to fungal infections and enhanced crop yield compared to standard treatments.
  • Synergistic Effects : Research has also explored the potential synergistic effects when combined with other antifungal agents. Preliminary results indicate that co-applying this compound with certain biocontrol agents may enhance overall efficacy against resistant fungal strains.

Data Table: Summary of Biological Activities

Activity TypePathogen TargetedEfficacyReference
AntifungalFusarium spp.HighPatent
AntifungalBotrytis cinereaModerateField Trial Observations
Synergistic EffectsVarious (with other agents)EnhancedPreliminary Study Findings

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence product yield and purity?

Methodological Answer: Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pyrimidine precursors. Key steps include:

  • Cyclopropane introduction : Use transition-metal catalysts (e.g., Rh(II)) for stereochemical control .
  • Thiocarbonyl incorporation : Employ Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions .
  • Purification : Crystallization from ethanol/water mixtures or silica gel chromatography (eluent: ethyl acetate/hexane).
    Critical parameters : Temperature (40–60°C for cyclopropanation), solvent polarity (aprotic solvents improve thiocarbonyl stability), and stoichiometric ratios (excess thiolating agents reduce byproducts). Monitor intermediates via TLC and LC-MS.

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?

Methodological Answer:

  • X-ray diffraction : Use single crystals grown via slow evaporation (solvent: DCM/hexane). Collect data at 100 K to minimize thermal motion .
  • Structure refinement : SHELXL (for small-molecule refinement) optimizes anisotropic displacement parameters and handles hydrogen bonding networks .
  • Validation : Check for R-factor convergence (target: <5%), and validate geometry using PLATON (e.g., for sulfanylidene group planarity) . ORTEP-3 generates publication-quality thermal ellipsoid plots .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution?

Methodological Answer:

  • NMR : Use ¹H/¹³C DEPT-135 to distinguish CH, CH₂, and CH₃ groups. The sulfanylidene (C=S) carbon appears at δ ~200 ppm in ¹³C NMR .
  • IR : Confirm C=S stretch at ~1200 cm⁻¹ and ketone C=O at ~1700 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS (positive ion mode) validates molecular ion [M+H]⁺ and fragments (e.g., cyclopropyl ring cleavage at m/z ~95).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported tautomeric forms of the sulfanylidene group across solvent environments?

Methodological Answer:

  • Variable-temperature NMR : Monitor thione (C=S) ↔ thiol (S-H) equilibria in DMSO-d₆ vs. CDCl₃. Chemical shift changes in NH/SH protons indicate tautomer dominance .
  • Computational studies : Use DFT (B3LYP/6-311+G(d,p)) to calculate tautomer stability. Solvent effects (PCM model) explain polarity-driven shifts .
  • X-ray in different solvents : Co-crystallize with DMF or THF to trap specific tautomers .

Q. What computational methods predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Parameterize the sulfanylidene group’s partial charges via RESP fitting .
  • MD simulations : GROMACS (OPLS-AA force field) assesses stability of ligand-protein complexes over 100 ns trajectories.
  • DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

Q. How can the compound’s potential as a kinase inhibitor be evaluated experimentally?

Methodological Answer:

  • Enzyme assays : Measure IC₅₀ against recombinant EGFR kinase (ATP concentration: 10 µM) using ADP-Glo™ luminescence .
  • Cellular assays : Test anti-proliferative activity in HeLa cells (MTT assay, 48–72 hr exposure). Normalize to cytotoxicity via LDH release.
  • SAR analysis : Compare with analogues lacking the cyclopropyl group (e.g., 1-(4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethanone) to isolate steric effects .

Data Contradiction Analysis

Q. How should conflicting crystallographic data on bond lengths in the pyrimidine ring be addressed?

Methodological Answer:

  • Re-refinement : Re-process raw diffraction data in SHELXL with updated scattering factors. Check for overfitting via R-free .
  • Hirshfeld surface analysis : Compare intermolecular contacts (e.g., C–H···S interactions) that may distort bond lengths .
  • Benchmarking : Cross-validate with related structures (e.g., 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone) to identify systematic errors .

Q. Why do biological activity assays show variability across studies?

Methodological Answer:

  • Solubility controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
  • Metabolic stability : Test in hepatocyte microsomes (human vs. rodent) to account for species-specific CYP450 metabolism .
  • Batch consistency : Characterize purity via HPLC-UV (≥98%) and confirm absence of regioisomers (e.g., 4-methyl vs. 6-methyl derivatives) .

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